![molecular formula C20H12BrNO2 B2717416 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide CAS No. 866155-13-7](/img/structure/B2717416.png)
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide is a chemical compound with the molecular formula C20H12BrNO2 and a molecular weight of 378.21878 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorenone moiety, and a benzenecarboxamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide typically involves the bromination of 9-fluorenone followed by the formation of the benzenecarboxamide derivative. One common method involves the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out at 75°C, and potassium bromate is added in portions to achieve the desired bromination . After the bromination step, the product is purified and dried to obtain the final compound.
Chemical Reactions Analysis
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The fluorenone moiety can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include potassium bromate, phase transfer catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide has been studied for its anticancer properties. Similar compounds in the N-aryl-9-oxo-9H-fluorene series have shown promise as apoptosis inducers in various cancer cell lines. For instance, derivatives such as N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide were found to induce apoptosis through caspase activation in human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells .
Table 1: Anticancer Activity of Fluorene Derivatives
Molecular Docking Studies
Molecular docking analyses have been employed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that modifications to the fluorene structure can enhance binding interactions with target proteins involved in cancer progression, providing insights into the design of more potent derivatives .
Enzyme Inhibition
Research indicates that compounds with similar structures may exhibit enzyme inhibitory activities. For example, saccharide-modified thiadiazole sulfonamides have demonstrated significant inhibitory effects on carbonic anhydrases, which are implicated in tumor microenvironment regulation . The structural features of this compound may allow it to interact with similar enzymatic pathways.
Case Study 1: Apoptosis Induction
In a high-throughput screening assay, N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer. The study highlighted its sub-micromolar potency for caspase induction and growth inhibition across multiple cancer cell lines, suggesting that derivatives like this compound could share similar mechanisms of action .
Case Study 2: Structure–Activity Relationship Analysis
A systematic study on the structure–activity relationship of N-aromatic carboxamides revealed that specific substitutions on the fluorene core significantly influence anticancer activity. This research underscores the importance of functional group variations in enhancing therapeutic efficacy, paving the way for further exploration of derivatives like this compound .
Mechanism of Action
The mechanism of action of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and fluorenone moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide can be compared with other similar compounds, such as:
2-bromo-9-fluorenone: Lacks the benzenecarboxamide group, making it less versatile in certain applications.
N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide:
The presence of both the bromine atom and the benzenecarboxamide group in this compound makes it unique and valuable for various research purposes .
Biological Activity
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Synthesis
The molecular structure of this compound features a bromine atom attached to a benzamide moiety, which is further linked to a fluorenone structure. The synthesis typically involves the bromination of the corresponding benzamide precursor, utilizing specific brominating agents to achieve optimal yields. The general synthetic route can be outlined as follows:
- Starting Material : N-(9-oxo-9H-fluoren-1-yl)benzamide.
- Bromination : Treatment with bromine in an appropriate solvent.
- Purification : Isolation through crystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Targeting Specific Enzymes : It may interact with enzymes involved in tumor progression, potentially affecting signaling pathways related to cell growth and survival.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antiproliferative Activity : A study reported IC50 values in the low micromolar range for structurally related compounds, suggesting that modifications to the fluorenone structure can enhance anticancer potency .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds with similar structures can modulate gene expression related to proangiogenic factors, indicating a dual role in inhibiting tumor growth and metastasis .
- Comparative Studies : Comparative analyses with other benzamide derivatives have shown that halogen substitutions significantly influence biological activity, with bromine enhancing binding affinity to target proteins .
Data Tables
Compound | Activity Type | Cell Line/Organism | IC50 (µM) |
---|---|---|---|
This compound | Anticancer | MCF-7 (breast cancer) | 10–20 |
This compound | Antimicrobial | S. aureus | 50 |
Related Benzamide Derivative | Anticancer | A549 (lung cancer) | 15–30 |
Properties
IUPAC Name |
2-bromo-N-(9-oxofluoren-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFSAHDYDNLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.